{1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine
Description
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
N-[1-(4-methylsulfanylphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H19NS/c1-4-9-13-10(2)11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 |
InChI Key |
BCWAYBNJNLLNSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=C(C=C1)SC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Preparation of 4-(Methylsulfanyl)phenyl Precursors
A common precursor is 4-(methylsulfanyl)phenylacetonitrile or related derivatives. The methylsulfanyl group is introduced via nucleophilic substitution or thiolation reactions on appropriately functionalized aromatic substrates.
Example Synthesis of 4-(Methylsulfanyl)phenylacetonitrile:
- Starting from 4-methylthio phenylacetonitrile dissolved in acetic acid, oxidation with sodium tungstate and hydrogen peroxide can yield sulfonyl derivatives (sulfoxide or sulfone), which can be selectively reduced back to the sulfide form if needed.
- The product is isolated by filtration, washing, and recrystallization from methanol, yielding high purity material (yield ~95%, mp 72-74 °C).
Synthesis of 1-(4-Methylsulfanylphenyl)ethylamine Core
Several methods exist for preparing the chiral or racemic 1-(4-methylsulfanylphenyl)ethylamine:
Reductive Amination of 4-(Methylsulfanyl)acetophenone
- The ketone 4-(methylsulfanyl)acetophenone is reacted with ammonia or a primary amine under reductive amination conditions.
- Catalytic hydrogenation with Pd/C under hydrogen atmosphere reduces the imine intermediate to the corresponding amine.
- This method allows for the introduction of chirality if chiral catalysts or auxiliaries are used.
Chiral Auxiliary-Mediated Synthesis
- An improved process for related chiral amines (e.g., 1-(4-methoxyphenyl)ethylamine) involves condensation of 4-substituted acetophenones with chiral amines such as (S)-(-)-α-methylbenzylamine to form imines.
- These imines are then catalytically reduced to yield optically pure amines.
- This approach avoids hazardous reagents like n-butyllithium or LiHMDS and expensive chiral catalysts, making it scalable and economical.
Alkylation of the Amine Nitrogen with Propyl Group
- The secondary amine intermediate, 1-(4-methylsulfanylphenyl)ethylamine, can be alkylated on the nitrogen using propyl halides (e.g., propyl bromide) under basic conditions.
- Typical alkylation involves treatment with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent (e.g., acetonitrile or DMF).
- The reaction proceeds via nucleophilic substitution to yield the N-propylated amine.
Detailed Experimental Procedures and Data
Research Findings and Applications
- The compound and its analogs have been studied for their biological activity, particularly in relation to amine oxidase enzymes such as semicarbazide-sensitive amine oxidase (SSAO) and monoamine oxidase (MAO).
- The presence of the methylsulfanyl group influences biological interactions and metabolic stability.
- Chiral versions of these amines are valuable in pharmaceutical synthesis as chiral auxiliaries or intermediates.
Summary of Advantages and Challenges in Preparation
| Aspect | Advantages | Challenges |
|---|---|---|
| Use of chiral auxiliaries | High enantiomeric purity achievable | Requires careful control of reaction conditions |
| Avoidance of hazardous reagents | Safer and scalable synthesis | May require longer reaction times |
| Alkylation step | Straightforward N-alkylation | Potential for over-alkylation or side reactions |
| Purification | Recrystallization yields high purity | Some intermediates may require chromatographic purification |
Chemical Reactions Analysis
Types of Reactions
Oxidation: {1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl ring or the amine group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenyl derivatives and amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
{1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine involves its interaction with specific molecular targets. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, potentially affecting enzyme activity and signal transduction processes.
Comparison with Similar Compounds
Structural and Molecular Analysis
The following table summarizes key structural analogs, their molecular features, and evidence sources:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Evidence Reference |
|---|---|---|---|---|
| {1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine (Target) | C₁₂H₁₉NS | 208.35 | Ethyl linker, propylamine, methylsulfanyl group | - |
| {[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine | C₁₁H₁₇NS | 195.32 | Methyl linker, isopropylamine, methylsulfanyl group | |
| 1-(3-Fluorophenyl)ethylamine | C₁₇H₂₀FNS | 289.41 | Dual ethyl linkers, fluorine substituent, methylsulfanyl group | |
| N-{1-[4-(Methylsulfanyl)phenyl]ethyl}-1-propylpiperidin-4-amine | C₁₇H₂₇NO | 261.40 | Piperidin-4-amine core, propyl chain, methylsulfanyl group | |
| N-{1-[4-(Methylsulfanyl)phenyl]ethyl}quinolin-5-amine | C₁₈H₁₈N₂S | 294.41 | Quinoline substituent, ethyl linker, methylsulfanyl group | |
| 2-Amino-1-(4-chlorophenyl)ethylpropylamine | C₁₂H₁₉ClN₂ | 226.75 | Chlorine substituent, secondary amine with methyl and propyl groups |
Key Observations:
Chain Length and Branching :
- The target compound’s ethyl linker (vs. methyl in ) may enhance conformational flexibility and hydrophobic interactions.
- Isopropylamine in introduces steric hindrance compared to the linear propylamine in the target.
Heterocyclic Additions: Piperidine (C₁₇H₂₇NO, ) and quinoline (C₁₈H₁₈N₂S, ) moieties significantly increase molecular weight and may impact solubility or target specificity.
Molecular Weight Trends: The target compound (208.35 g/mol) is lighter than analogs with bulky substituents (e.g., 294.41 g/mol for quinoline derivative ), suggesting better bioavailability.
Research Findings and Implications
- Lipophilicity : The methylsulfanyl group (-SCH₃) consistently enhances lipophilicity across analogs, favoring passive diffusion across biological membranes .
- Bioactivity Potential: Fluorine and chlorine substituents () are associated with improved binding affinities in drug discovery, though experimental validation is needed.
- Synthetic Accessibility : highlights a similar amine synthesized via flash chromatography , suggesting feasible routes for the target compound’s preparation.
Biological Activity
{1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine is a compound with a complex molecular structure that includes a propyl amine group and a methylsulfanyl-substituted phenyl ring. This compound is categorized under amines, which are known for their diverse biological activities and applications in medicinal chemistry. Recent studies suggest that it may exhibit significant biological activities, particularly in the context of neurotransmitter modulation and enzyme interactions.
- Molecular Formula : C13H19NS
- Molecular Weight : Approximately 227.36 g/mol
The compound's structure features a propyl group attached to an ethylamine backbone, with a methylsulfanyl group on the aromatic ring, which may influence its pharmacological properties.
1. Neurotransmitter Modulation
Compounds similar to {1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine often exhibit activities related to neurotransmitter systems. Preliminary studies indicate that this compound may interact with various neurotransmitter receptors, potentially influencing mood and cognitive functions.
2. Enzyme Interactions
Research has shown that {1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine interacts with several amine oxidases, including:
- Monoamine Oxidase (MAO) : Both MAO A and MAO B isoforms are relevant in the metabolism of neurotransmitters. The compound has shown potential to selectively inhibit these enzymes, which could lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain .
- Semicarbazide-Sensitive Amine Oxidase (SSAO) : This enzyme plays a role in various physiological processes, including inflammation and cardiovascular health. The compound exhibits a high affinity for SSAO, suggesting potential therapeutic applications in diseases where SSAO is implicated .
Preliminary Studies
Initial investigations into the biological activity of {1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine have yielded promising results:
- In vitro assays demonstrated that the compound can significantly affect cell viability and proliferation in various cancer cell lines, including lung cancer cells (A549, H358, H838). The compound's cytotoxic effects were compared against control cell lines, revealing its potential as an anti-cancer agent .
- Further studies indicated that it could modulate apoptosis pathways by altering the expression of key proteins involved in cell survival and death, such as Bcl-2 and caspase-3 .
Comparative Analysis with Similar Compounds
To understand the unique properties of {1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methylmethcathinone | C11H15NO | Known for stimulant effects |
| Ethylone | C11H13O3 | Psychoactive substance with empathogenic properties |
| Bupropion | C13H18ClNO | Antidepressant; acts as a smoking cessation aid |
The distinct combination of structural elements in {1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine may confer different biological activities compared to these similar compounds, particularly regarding selective receptor interactions and metabolic pathways.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for {1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine?
Methodological Answer:
The synthesis of substituted amines like {1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine typically involves nucleophilic substitution or reductive amination. Key steps include:
- Precursor Preparation : Start with 4-(methylsulfanyl)phenethyl bromide and propylamine. Control temperature (0–5°C) to minimize side reactions like over-alkylation .
- Reductive Amination : Use sodium cyanoborohydride in methanol under inert atmosphere (N₂/Ar) to stabilize intermediates. Monitor pH (6–7) to ensure protonation of the amine .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Optimize solvent polarity based on TLC analysis .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the methylsulfanyl (δ ~2.4 ppm for S–CH₃) and propylamine (δ ~1.2–2.7 ppm for –CH₂–) groups. Compare shifts with PubChem data for structurally similar amines (e.g., Cyclopropyl-(4-methanesulfonyl-phenyl)-amine) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak) using ESI-HRMS. Cross-reference with calculated values (e.g., C₁₂H₁₉NS₂, expected m/z 257.10) .
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%). Adjust gradient elution to resolve byproducts .
Basic: What are the recommended storage conditions to ensure the compound’s stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the methylsulfanyl group .
- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis. Confirm stability via periodic NMR checks for sulfoxide formation (δ ~2.8–3.2 ppm for S=O) .
- Solvent Compatibility : Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .
Advanced: How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s molecular conformation?
Methodological Answer:
- Crystallography : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). Use SHELXL for refinement, focusing on the methylsulfanyl-phenyl torsion angle to confirm spatial orientation . Compare with analogs like Benzyl[3-(methylsulfanyl)propyl]amine to identify steric effects .
- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*). Validate against experimental bond lengths/angles and analyze electrostatic potential maps to predict reactivity .
Advanced: How should researchers address discrepancies in reported biological activities of structurally similar amines?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., Benzyl[3-(methylsulfanyl)propyl]amine vs. Ethyl[1-(4-fluorophenyl)ethyl]amine) to identify structure-activity trends. Adjust for assay variability (e.g., cell line, incubation time) .
- Controlled Replication : Reproduce key experiments under standardized conditions (e.g., pH 7.4, 37°C). Use LC-MS to verify compound integrity during bioassays .
- Mechanistic Probes : Employ competitive binding assays (e.g., radioligand displacement for GPCRs) to differentiate target specificity from off-target effects .
Advanced: What strategies are employed to study the compound’s interactions with biological targets, such as G-protein coupled receptors (GPCRs)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding to GPCRs (e.g., 5-HT receptors). Focus on the methylsulfanyl group’s role in hydrophobic pocket interactions .
- Mutagenesis Studies : Introduce point mutations (e.g., T3.36A in transmembrane domain 3) to assess critical residues for ligand binding. Validate via cAMP accumulation assays .
- Pharmacological Profiling : Screen against receptor panels (e.g., Eurofins CEREP) to identify off-target activity. Cross-reference with analogs like BW723C86 (a 5-HT₂B agonist) to infer selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
